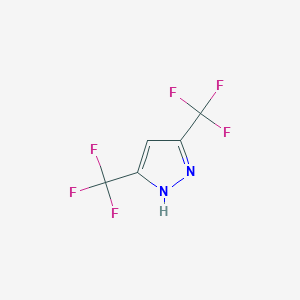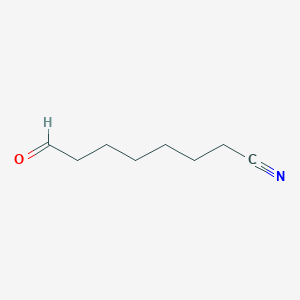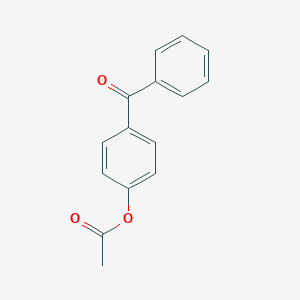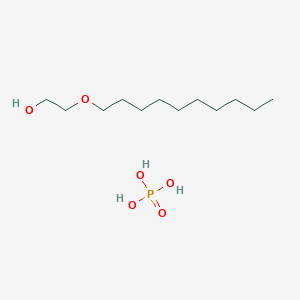
3,5-Bis(trifluormethyl)-1H-pyrazol
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-1H-pyrazole: is a fluorinated pyrazole derivative characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and strong electron-withdrawing effects imparted by the trifluoromethyl groups. These properties make it a valuable building block in various fields, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(trifluoromethyl)-1H-pyrazole is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique electronic and luminescent properties .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound’s strong electron-withdrawing properties make it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, 3,5-Bis(trifluoromethyl)-1H-pyrazole is used in the synthesis of advanced materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation .
Wirkmechanismus
Target of Action
3,5-Bis(trifluoromethyl)-1H-pyrazole has been found to have a significant impact on various bacterial pathogens, particularly Gram-positive bacteria . It has been shown to be a potent growth inhibitor of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It is believed that the compound’s ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding plays a key role in its mode of action .
Biochemical Pathways
It is known that the compound has a significant impact on the growth of bacteria, suggesting that it likely affects pathways related to bacterial growth and proliferation .
Result of Action
The primary result of the action of 3,5-Bis(trifluoromethyl)-1H-pyrazole is the inhibition of bacterial growth . This includes potent activity against MRSA persisters and S. aureus biofilms . The compound has also been found to display excellent fluoride anion transport activity across artificial lipid bilayers .
Action Environment
The action of 3,5-Bis(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, it has been shown to display excellent fluoride anion transport activity across artificial lipid bilayers, suggesting that the compound’s action may be influenced by the lipid composition of the environment . Additionally, the compound’s antibacterial activity suggests that it may be particularly effective in environments with a high presence of bacteria .
Biochemische Analyse
Biochemical Properties
3,5-Bis(trifluoromethyl)-1H-pyrazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with hydrazine hydrate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)-1H-pyrazole follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products:
Oxidation: Pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Pyrazole-3,5-dimethyl derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzonitrile
Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the pyrazole ring allows for additional hydrogen bonding and π-π interactions, enhancing its potential as a ligand and bioactive molecule .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUAYSWPUSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333866 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-41-7 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Bis(trifluoromethyl)-1H-pyrazole a valuable ligand in coordination chemistry?
A1: 3,5-Bis(trifluoromethyl)-1H-pyrazole stands out due to the presence of the electron-withdrawing trifluoromethyl (CF3) groups. These groups significantly impact the electronic properties of the pyrazole ring, influencing its coordination behavior with metal ions. Studies have shown that complexes formed with this ligand often exhibit enhanced stability and unique magnetic properties compared to complexes with non-fluorinated pyrazole ligands [, , , , ]. This electronic influence makes it a fascinating candidate for developing novel metal-organic frameworks (MOFs).
Q2: How do the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)-1H-pyrazole affect the magnetic properties of its metal complexes?
A2: Research indicates a strong correlation between the presence of CF3 groups in the ligand and the magnetic behavior of the resulting metal complexes. When 3,5-Bis(trifluoromethyl)-1H-pyrazole coordinates with metals like cobalt(III) or nickel(II), the complexes formed are diamagnetic. This contrasts with complexes formed using pyrazole ligands without CF3 groups, which exhibit paramagnetism []. This difference highlights the significant influence of the electron-withdrawing CF3 groups on the overall electronic configuration and spin state of the metal center.
Q3: What spectroscopic techniques are commonly employed to characterize 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?
A3: Characterization of this compound and its complexes often relies on a combination of spectroscopic methods. 1H-NMR, 13C-NMR, 19F-NMR, and 15N-NMR spectroscopy are used to analyze the structure and bonding characteristics [, , ]. Additionally, FT-IR spectroscopy helps identify specific functional groups and their vibrational modes, offering insights into the coordination environment around the metal center [, , ].
Q4: What are the potential applications of metal-organic frameworks (MOFs) synthesized using 3,5-Bis(trifluoromethyl)-1H-pyrazole?
A4: MOFs based on 3,5-Bis(trifluoromethyl)-1H-pyrazole have shown promise in various applications. Their porous structure and tunable properties make them suitable for gas storage and separation, particularly for gases like CO2 and NO [, ]. Additionally, the presence of accessible, unsaturated metal centers in some of these MOFs opens possibilities for their use in catalysis [].
Q5: Have there been any computational studies conducted on 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?
A6: Yes, computational methods have been employed to gain a deeper understanding of these systems. For example, relativistic calculations using the ZORA program have been performed to predict NMR chemical shifts, providing valuable information about the electronic environment around different nuclei within the molecule []. Such computational studies can complement experimental findings and contribute to a more comprehensive understanding of the structure and properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)





